molecular formula C10H7ClO4 B1624453 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 22649-27-0

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No. B1624453
CAS RN: 22649-27-0
M. Wt: 226.61 g/mol
InChI Key: AHJNZRDMIZWOFG-UHFFFAOYSA-N
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Description

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles leads to a series of coumarin-derived azolyl ethanols .


Molecular Structure Analysis

The molecular formula of 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is C10H7ClO4 . Its average mass is 226.613 Da and its monoisotopic mass is 226.003281 Da .


Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Scientific Research Applications

  • Pharmaceutical and Biomedical Research

    • Coumarin derivatives have significant biological importance . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
    • The results of these studies have shown that coumarin derivatives have a wide range of applications in medical science, biomedical research, and many industrial branches .
  • Chemical Synthesis

    • Coumarin derivatives are synthesized using various methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
    • These methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
    • The outcomes of these synthesis methods have led to the development of novel and more practical methods for synthesizing these compounds .
  • Spectrophotometric Determinations

    • “3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one” has been used in sensitive spectrophotometric determinations of certain substances .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these determinations are not provided in the source .
  • X-ray Structure Analysis

    • “3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one” has been used in X-ray structure analysis .
    • Extensive Hydrogen-bonding has been observed and chlorine atom is responsible for the formation of trifurcated hydrogen-bond .
    • Trifurcated hydrogen-bond plays a significant role in the design and synthesis of molecules having drug implications .
  • Mass Spectrometry

    • It is shown that toxicant MX can be reliably identified and determined quantitatively by ion-trap tandem mass spectrometry with an accuracy as high as that for high-resolution mass spectrometry .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these determinations are not provided in the source .
  • Phytochemicals in Human Health

    • Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
    • They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • They also possess the properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
    • Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
  • Ultrasound-promoted Synthesis

    • The results obtained help to identify the efficacy of the isolated novel compounds as potent antimalarial drug .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these determinations are not provided in the source .
  • Phytochemicals in Human Health

    • Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
    • They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • They also possess the properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
    • Besides, they are attracting considerable attention of chemists due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
  • Ultrasound-promoted Synthesis

    • The results obtained help to identify the efficacy of the isolated novel compounds as potent antimalarial drug .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these determinations are not provided in the source .

properties

IUPAC Name

3-chloro-5,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c1-4-8-6(13)2-5(12)3-7(8)15-10(14)9(4)11/h2-3,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZRDMIZWOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421271
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

CAS RN

22649-27-0
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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